molecular formula C25H25N3O3S B11123833 (5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11123833
M. Wt: 447.6 g/mol
InChI Key: QYVQWWLCKQLPCC-RDZUBIMISA-N
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Description

The compound (5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, thiourea, and various aldehydes .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H25N3O3S/c1-17(2)13-14-31-20-11-9-19(15-21(20)30-3)16-22-24(29)28-25(32-22)26-23(27-28)12-10-18-7-5-4-6-8-18/h4-12,15-17H,13-14H2,1-3H3/b12-10+,22-16-

InChI Key

QYVQWWLCKQLPCC-RDZUBIMISA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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